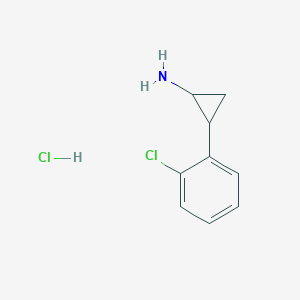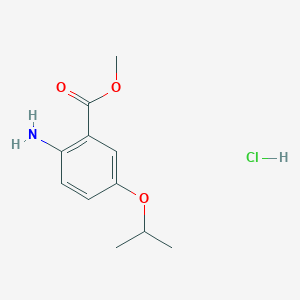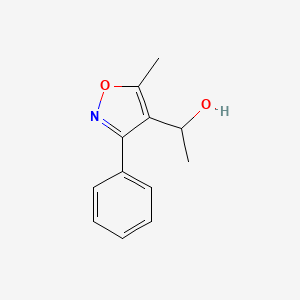
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
Übersicht
Beschreibung
“1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is a compound with the molecular weight of 189.21 . Its IUPAC name is (5-methyl-3-phenyl-4-isoxazolyl)methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is 1S/C11H11NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 .Physical And Chemical Properties Analysis
“1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is a solid compound with a boiling point of 81-83°C . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
-
Synthetic Chemistry
- An ultrasonic-assisted, one-pot procedure has been developed for the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives .
- These derivatives have biological and pharmaceutical properties and have been synthesized in moderate to excellent yields .
- Unfortunately, the source does not provide a detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters .
-
Pharmaceutical Research
- N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide, sodium salt, parecoxib sodium is a potent and selective inhibitor of COX-2 for parenteral administration .
- The specific methods of application or experimental procedures, technical details, and outcomes were not detailed in the source .
-
Anti-inflammatory Research
-
Metal-free Synthetic Routes
- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Safety And Hazards
Zukünftige Richtungen
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. Given its enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol”, as an isoxazole derivative, may also have potential applications in the field of drug discovery.
Eigenschaften
IUPAC Name |
1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOOSLMUWKCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



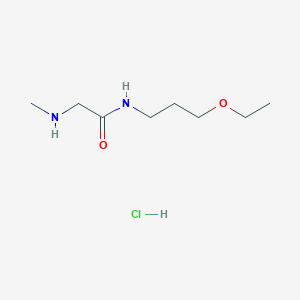
![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)
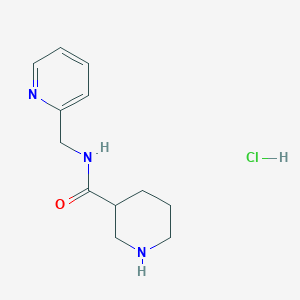
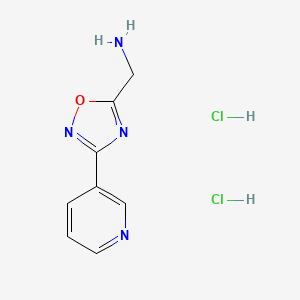



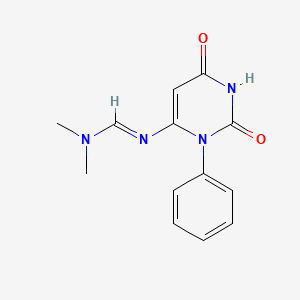
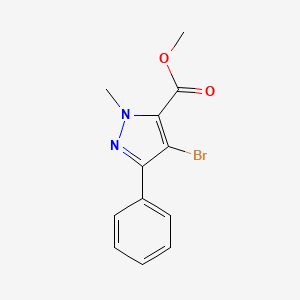
![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)

